11-Deoxy Limaprost

Overview

Description

11-Deoxy Limaprost is a derivative of prostaglandin E1, a naturally occurring compound with various physiological effects. It is known for its stability and unique chemical properties, making it a subject of interest in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deoxy Limaprost involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring and the introduction of functional groups at specific positions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography are used to purify the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

11-Deoxy Limaprost undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.

Scientific Research Applications

11-Deoxy Limaprost has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin derivatives.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and vascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

11-Deoxy Limaprost exerts its effects by acting on specific molecular targets, primarily prostaglandin receptors. It binds to these receptors and activates signaling pathways that lead to various physiological responses, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The compound’s mechanism of action involves the stimulation of adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate and subsequent smooth muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Prostaglandin E1: The parent compound of 11-Deoxy Limaprost, known for its vasodilatory and anti-inflammatory effects.

Prostaglandin F2α: Another prostaglandin derivative with different physiological effects, such as inducing labor and controlling postpartum hemorrhage.

Prostaglandin D2: Involved in allergic reactions and sleep regulation.

Uniqueness of this compound

This compound is unique due to its enhanced stability and specific receptor binding properties. Unlike other prostaglandin derivatives, it is less susceptible to degradation and has a longer half-life, making it a valuable compound for therapeutic applications.

Biological Activity

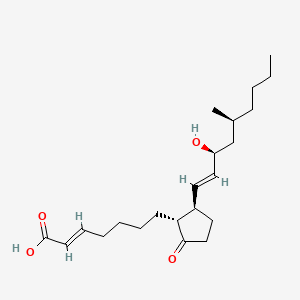

11-Deoxy Limaprost is a synthetic derivative of Limaprost, which is an analog of prostaglandin E1 (PGE1). This compound has garnered attention due to its significant biological activities, particularly in the realms of vasodilation and anti-inflammatory processes. Its molecular formula is C_{21}H_{34}O_5, with a molecular weight of approximately 364.53 g/mol. The compound's unique structure enhances its stability and efficacy in various therapeutic applications.

Vasodilation and Blood Flow Improvement

This compound acts as a potent vasodilator, facilitating the relaxation of vascular smooth muscle. This results in improved blood flow, which is crucial for conditions characterized by ischemia. In animal studies, it has demonstrated efficacy in reducing ischemic damage and promoting tissue healing.

Inhibition of Platelet Aggregation

The compound also exhibits anti-thrombotic properties by inhibiting platelet aggregation. This characteristic is particularly beneficial in preventing clot formation, which is essential in managing cardiovascular diseases .

Stability and Bioavailability

The deuterated form of this compound (this compound-d3) shows enhanced metabolic stability and a longer half-life in vivo. This makes it a valuable candidate for therapeutic applications, allowing for more precise tracking in biological studies.

The biological activity of this compound is primarily mediated through its interaction with specific receptors involved in the prostaglandin pathways. These interactions lead to the activation of adenylate cyclase, resulting in increased intracellular cAMP levels, which promote vasodilation and inhibit platelet aggregation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Limaprost | High | Vasodilator | Parent compound; less stable than d3 |

| Prostaglandin E1 | Moderate | Vasodilation, anti-inflammatory | Naturally occurring; not deuterated |

| 17S,20-Dimethyl-trans-D2-PGA1 | Moderate | Anti-thrombotic | Degradation product of Limaprost |

| 11-Deoxy-Δ10 | High | Similar biological effects | Intermediate product; less stable |

The unique feature of this compound lies in its deuterated structure, which provides enhanced stability compared to its non-deuterated counterparts.

Clinical Trials on Efficacy

Clinical trials have evaluated the efficacy of Limaprost (and by extension, its derivatives) in various patient populations:

- Thromboangiitis Obliterans : A randomized double-blind trial involving 136 Japanese patients showed no significant difference between those receiving 30 micrograms/day of limaprost and those receiving ticlopidine. However, both treatments improved ischemic symptoms .

- Lumbar Spinal Canal Stenosis : In another phase III trial with 146 patients, limaprost at 15 micrograms/day was superior to lower doses in improving overall drug usefulness and symptom relief (e.g., muscle strength and walking ability) .

These studies highlight the potential therapeutic applications of this compound in managing peripheral vascular diseases.

Research Findings on Stability

Research indicates that this compound forms stable complexes with cyclodextrins, enhancing its solubility and bioavailability. This complexation helps mitigate degradation under humid conditions, thus preserving the compound's efficacy for extended periods .

Properties

IUPAC Name |

(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXRJAROSMGDC-NHEPTSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.